molecular formula C8H6F3NO B2782123 N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine CAS No. 67655-82-7

N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine

Cat. No.: B2782123
CAS No.: 67655-82-7
M. Wt: 189.137
InChI Key: TUKWYJVGKNCDJJ-UHFFFAOYSA-N
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Description

N-(2,2,2-Trifluoro-1-phenylethylidene)hydroxylamine (CAS: 655-25-4) is a hydroxylamine derivative featuring a trifluoroethylidene group bonded to a phenyl ring. Its structure combines electron-withdrawing trifluoromethyl (CF₃) groups with a planar aromatic system, which may influence its chemical reactivity, metabolic stability, and biological interactions.

Properties

IUPAC Name

(NZ)-N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO/c9-8(10,11)7(12-13)6-4-2-1-3-5-6/h1-5,13H/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKWYJVGKNCDJJ-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/O)/C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine can be synthesized through the reaction of 2,2,2-Trifluoroacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at a controlled temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory preparation route with optimizations for larger scale production. This includes the use of continuous flow reactors and improved purification techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers with high thermal stability and unique mechanical properties.

Mechanism of Action

The mechanism by which N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine exerts its effects involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It can interact with enzymes and proteins, potentially inhibiting their activity.

    Pathways Involved: The compound may influence various biochemical pathways, including those related to oxidative stress and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydroxylamine Derivatives with Bioactive Substituents

Key Compounds :
  • Compound 1 (Z)-N,N’-(1-(2,6-dihydrobenzo[d]isothiazol-3-yl)prop-1-ene-1,2-diyl)bis(hydroxylamine)
  • Compound 2 (Z)-N,N’-(1-(2,3-dihydrobenzo[d]isothiazol-5-yl)prop-1-ene-1,2-diyl)bis(hydroxylamine)
  • N-(2-Methoxyphenyl)hydroxylamine
Feature N-(2,2,2-Trifluoro-1-phenylethylidene)hydroxylamine Compound 1/2 () N-(2-Methoxyphenyl)hydroxylamine ()
Substituents CF₃, phenyl Bis(hydroxylamine), isothiazol rings Methoxy, phenyl
Electron Effects Strongly electron-withdrawing (CF₃) Mixed (electron-withdrawing isothiazol) Electron-donating (methoxy)
Biological Activity Not reported High binding affinity (−8.7/−8.5 kcal/mol) to An. gambiae trehalase Metabolized to o-anisidine and o-aminophenol via CYP enzymes
Metabolic Stability Likely high (due to C–F bond stability) Not studied Low (rapid enzymatic reduction)

Key Findings :

  • The CF₃ group in the target compound may enhance metabolic stability compared to N-(2-methoxyphenyl)hydroxylamine, which undergoes rapid enzymatic reduction to o-anisidine .
  • Compounds 1 and 2 demonstrate superior binding affinities (−8.7/−8.5 kcal/mol) to trehalase compared to the control ligand (−6.3 kcal/mol), suggesting that hydroxylamine derivatives with rigid aromatic systems (e.g., isothiazol) are potent enzyme inhibitors .

Aromatic Phthalimides and Polymer Precursors

Key Compound : 3-Chloro-N-phenyl-phthalimide ()
Feature This compound 3-Chloro-N-phenyl-phthalimide
Core Structure Hydroxylamine-imine Chlorinated phthalimide
Applications Not reported Monomer for polyimide synthesis
Substituent Effects CF₃ enhances electrophilicity Chlorine improves polymer thermal stability

Key Insight :
While 3-chloro-N-phenyl-phthalimide is utilized in polymer chemistry, the target compound’s CF₃ group could similarly serve as a functional handle for designing advanced materials, though this application remains unexplored in the provided evidence.

Diphenylamine Analogs and Thyroid Hormone Mimetics

Key Compounds : Tofenamic acid, Thyroxine (T4), Triiodothyronine (T3) ()
Feature This compound Diphenylamine Analogs
Aromatic Systems Single phenyl ring Multiple phenyl/iodinated rings
Bioactivity Not reported Anti-inflammatory (tofenamic acid), hormonal (T3/T4)

Key Insight :
The target compound lacks the multi-ring iodinated structure of thyroid hormones, limiting direct bioactivity comparisons. However, its phenyl-hydroxylamine scaffold could be modified for drug design, similar to diphenylamine derivatives .

Structure-Activity Relationship (SAR) Trends

  • Electron-Withdrawing Groups : The CF₃ group in the target compound may enhance binding to electron-rich enzyme active sites compared to methoxy or chloro substituents, as seen in trehalase inhibitors () and phthalimides ().
  • Rigidity vs.
  • Metabolic Pathways : Fluorinated compounds often resist oxidative metabolism, contrasting with N-(2-methoxyphenyl)hydroxylamine, which is rapidly reduced .

Biological Activity

N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine is an organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, mechanisms of action, and biological effects based on available research.

  • Chemical Formula : C9H8F3N
  • CAS Number : 67655-83-8
  • Molecular Weight : 201.16 g/mol

The compound features a trifluoromethyl group, which enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates that can interact with various biological macromolecules. This interaction can lead to:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by forming covalent bonds with active site residues in enzymes, thus altering their function.
  • Antioxidant Activity : Hydroxylamines are known to exhibit antioxidant properties, potentially scavenging free radicals and reducing oxidative stress in biological systems.

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of hydroxylamine derivatives. This compound has shown promising results against various bacterial strains. For instance:

Microorganism Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

These findings suggest that the compound possesses significant antibacterial properties, particularly against Gram-positive bacteria.

Anticancer Activity

In vitro studies have indicated that this compound exhibits cytotoxic effects on cancer cell lines. A notable case study involved its application against human breast cancer cells (MCF-7):

  • IC50 Value : 25 µM after 48 hours of exposure.

This indicates a moderate level of cytotoxicity, suggesting potential for further development as an anticancer agent.

Research Findings and Applications

The exploration of this compound in scientific research has revealed several applications:

  • Drug Development : Its unique structural features make it a candidate for developing new therapeutic agents targeting specific diseases.
  • Chemical Synthesis : It serves as an intermediate in synthesizing more complex organic compounds due to its reactive nature.
  • Biological Studies : It is utilized in studying the mechanisms of action of hydroxylamines in biological systems.

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